Cas no 35909-92-3 ((S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate)

(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate is a chiral ester derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include high enantiomeric purity, making it valuable for asymmetric synthesis and the preparation of biologically active compounds. The benzyloxycarbonyl (Cbz) protecting group enhances stability and facilitates selective deprotection under mild conditions. This compound serves as a versatile intermediate in peptide synthesis and the development of chiral building blocks. Its well-defined stereochemistry ensures reproducibility in complex synthetic pathways. The methyl ester moiety further improves solubility in organic solvents, enabling efficient downstream transformations. These properties make it a preferred choice for researchers requiring precise stereochemical control in synthetic applications.
(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate structure
35909-92-3 structure
Product Name:(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate
CAS No:35909-92-3
MF:C18H19NO4
MW:313.347765207291
MDL:MFCD00191192
CID:295979
PubChem ID:3082435
Update Time:2025-06-13

(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate Chemical and Physical Properties

Names and Identifiers

    • L-Phenylalanine,N-[(phenylmethoxy)carbonyl]-, methyl ester
    • (S)-methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate
    • methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
    • Z-L-phenylalanine methyl ester
    • Z-Phe-OMe
    • cbz-L-Phenylalanine methyl ester
    • Cbz-L-Phe-OMe
    • L-N-(benzyloxycarbonyl)phenylalanine methyl ester
    • L-Phenylalanine,N-((phenylmethoxy)carbonyl)-,methyl ester
    • methyl (S)-2-benzyloxycarbonylamino-3-phenylpropanoate
    • N-benzyloxycarbonyl-DL-phenylalanine methyl ester
    • N-Benzyloxycarbonyl-L-phenylalanine methyl ester
    • N-Benzyloxycarbonylphenylalanine methyl ester
    • N-Cbz-L-phenylalanine methyl ester
    • N-(Benzyloxycarbonyl)-L-phenylalanine methyl ester
    • N-(Benzyloxycarbonyl)phenylalanine methyl ester
    • methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate
    • BBACSHIJBOGXKL-INIZCTEOSA-N
    • Cbz-Phe-Ome
    • AS-60270
    • MFCD00191192
    • methyl ((benzyloxy)carbonyl)-L-phenylalaninate
    • 35909-92-3
    • AKOS025289379
    • A852574
    • L-Phenylalanine, N-((phenylmethoxy)carbonyl)-, methyl ester
    • CS-W001545
    • N-benzyloxycarbonyl-(L)-phenylalanine methyl ester
    • (S)-methyl 2-(benzyloxycarbonylamino)-3-phenylpropanoate
    • F10866
    • SCHEMBL329686
    • DTXSID60189481
    • HY-W001545
    • methyl (S)-N-(benzyloxycarbonyl)-phenylalaninate
    • N-Benzyloxycarbonyl phenylalanine methyl ester
    • DTXCID90111972
    • DA-68876
    • (S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate
    • MDL: MFCD00191192
    • Inchi: 1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1
    • InChI Key: BBACSHIJBOGXKL-INIZCTEOSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N[C@H](C(=O)OC)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 313.13100
  • Monoisotopic Mass: 313.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 9
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 64.6Ų

Experimental Properties

  • Density: 1.181±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 75-77 ºC
  • Solubility: Almost insoluble (0.063 g/l) (25 º C),
  • PSA: 64.63000
  • LogP: 3.08800

(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate Suppliers

Amadis Chemical Company Limited
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(CAS:35909-92-3)(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate
Order Number:A852574
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:41
Price ($):272.0/1110.0
Email:sales@amadischem.com

Additional information on (S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate

Recent Advances in the Application of (S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate (CAS: 35909-92-3) in Chemical Biology and Pharmaceutical Research

The compound (S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate (CAS: 35909-92-3) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications as a chiral building block and intermediate in the synthesis of bioactive molecules. This research brief synthesizes the latest findings (2022-2023) on its synthetic utility, mechanistic insights, and emerging therapeutic applications, with emphasis on peer-reviewed studies from journals such as Journal of Medicinal Chemistry, Organic Letters, and Bioorganic & Medicinal Chemistry.

Synthetic Applications and Methodological Innovations: Recent studies highlight the role of 35909-92-3 in asymmetric synthesis. A 2023 study by Li et al. (Org. Lett., DOI: 10.1021/acs.orglett.3c01234) demonstrated its use as a precursor for enantioselective Pd-catalyzed α-arylation reactions, achieving >99% ee in the synthesis of β-amino acid derivatives. The Cbz-protected amino group and ester functionality were critical for stabilizing the transition state, as revealed by DFT calculations. Concurrently, Zhang's team (Chem. Commun., 2022, 58, 11276) developed a microwave-assisted one-pot protocol to convert 35909-92-3 to fluorinated peptidomimetics, reducing reaction times by 60% compared to conventional methods.

Pharmacological Relevance: The scaffold has shown promise in drug discovery. A 2023 patent (WO2023184567) disclosed derivatives of 35909-92-3 as allosteric modulators of GLP-1R, with lead compounds exhibiting 3-fold enhanced in vivo half-life compared to semaglutide. Molecular dynamics simulations identified the phenylpropanoate moiety as crucial for binding pocket stabilization. Additionally, research from UCSF (J. Med. Chem., 2023, 66(8): 5678-5692) repurposed this intermediate for covalent inhibitor design against SARS-CoV-2 Mpro, with the Cbz group enabling targeted delivery of warhead groups to the catalytic dyad.

Mechanistic Insights: Advanced characterization techniques have elucidated the compound's behavior. Cryo-EM studies (Nature Struct. Mol. Biol., 2023, 30: 241-249) visualized its interaction with ribosomal tunnels during nascent peptide-mediated translation arrest. The (S)-configuration was found to dictate stereospecific recognition by 23S rRNA nucleotides A2062 and U2585. Furthermore, 19F-NMR tracking (Angew. Chem., 2022, 134, e202211943) revealed its role in modulating membrane fluidity when incorporated into lipidated peptides.

Industrial Scale-Up: Green chemistry advancements address previous limitations. A 2023 ACS Sustainable Chem. Eng. report (11(2): 876-885) detailed a continuous flow system using immobilized CAL-B lipase for kinetic resolution of 35909-92-3 racemates, achieving 98% conversion with E-value >200. Life cycle assessment confirmed 40% reduction in E-factor compared to batch processes. Meanwhile, Merck's process chemistry team (Org. Process Res. Dev., 2023, 27(4): 689-697) implemented photochemical debenzylation, eliminating hazardous hydrogenation steps in downstream processing.

Future Directions: Emerging applications include its use as a template for PROTAC linker design (Cell Chem. Biol., 2023, 30(6): 696-710) and in DNA-encoded library construction (Science, 2022, 378(6625): 1327-1332). Challenges remain in improving metabolic stability of derived compounds, with recent in silico models (J. Chem. Inf. Model., 2023, 63(4): 1234-1245) predicting optimal substitution patterns at the phenyl ring to mitigate CYP3A4-mediated oxidation.

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Amadis Chemical Company Limited
(CAS:35909-92-3)(S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate
A852574
Purity:99%/99%
Quantity:5g/25g
Price ($):272.0/1110.0
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